molecular formula C3H5N3O B1370275 3-methoxy-4H-1,2,4-triazole

3-methoxy-4H-1,2,4-triazole

Cat. No.: B1370275
M. Wt: 99.09 g/mol
InChI Key: RTJOGNNUZQKPOE-UHFFFAOYSA-N
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Description

3-methoxy-4H-1,2,4-triazole is a heterocyclic compound containing three nitrogen atoms and one oxygen atom within its five-membered ring structure. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with methoxy-substituted nitriles or amidines. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazoles, while substitution reactions can produce a variety of functionalized triazoles with different properties and applications .

Scientific Research Applications

3-methoxy-4H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may interfere with cellular processes by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxy group, which imparts specific chemical reactivity and biological activity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug design and development .

Properties

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

5-methoxy-1H-1,2,4-triazole

InChI

InChI=1S/C3H5N3O/c1-7-3-4-2-5-6-3/h2H,1H3,(H,4,5,6)

InChI Key

RTJOGNNUZQKPOE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NN1

Origin of Product

United States

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